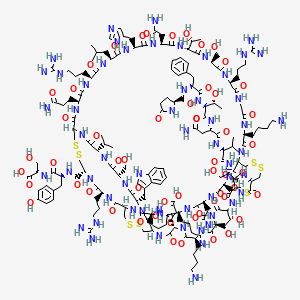
(2,4,5-Trifluorophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4,5-Trifluorophenyl)acetaldehyde” is a chemical compound derived from 2,4,5-Trifluorobenzeneacetic Acid . It is used in the synthesis of EGFR/ErbB-2-kinase inhibitors and new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors .
Synthesis Analysis
The synthesis of “(2,4,5-Trifluorophenyl)acetaldehyde” involves several steps. One method starts from the same aldehyde precursor and involves at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction . The target molecule was obtained in 2–5 steps from the aldehyde, with ee up to >99% and in 36–62% isolated yield .Molecular Structure Analysis
The molecular formula of “(2,4,5-Trifluorophenyl)acetaldehyde” is C8H5F3O . It has a molecular weight of 174.12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,4,5-Trifluorophenyl)acetaldehyde” include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction . These reactions are part of the biocatalytic steps in retrosynthetic analysis .Physical And Chemical Properties Analysis
The boiling point of “(2,4,5-Trifluorophenyl)acetaldehyde” is predicted to be 196.8±35.0 °C . Its density is predicted to be 1.317±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Preparation of 2,4,5-Trifluorophenylacetic Acid
“(2,4,5-Trifluorophenyl)acetaldehyde” can be used in the preparation of 2,4,5-trifluorophenylacetic acid . This acid is a useful intermediate for the preparation of various pharmacologically active compounds .
Synthesis of Dipeptidyl Peptidase-4 Inhibitors
Trifluorophenylacetic acids, which can be prepared from “(2,4,5-Trifluorophenyl)acetaldehyde”, are used in the preparation of inhibitors of the dipeptidyl peptidase-4 enzyme . These inhibitors are useful in treating diabetes, particularly type 2 diabetes .
Production of Sitagliptin
One of the active ingredients in the drug Sitagliptin, which is commercially available under the brand name Januvia, is 2,4,5-trifluorophenylacetic acid . This acid is a key intermediate for the synthesis of Sitagliptin and can be prepared from "(2,4,5-Trifluorophenyl)acetaldehyde" .
Wirkmechanismus
Target of Action
(2,4,5-Trifluorophenyl)acetaldehyde is a chemical compound used in the synthesis of EGFR/ErbB-2-kinase inhibitors . These inhibitors are designed to block the action of the EGFR/ErbB-2 kinase, an enzyme that plays a crucial role in the signaling pathway leading to cell growth and survival.
Biochemical Pathways
(2,4,5-Trifluorophenyl)acetaldehyde is involved in the synthesis of kinase inhibitors, which play a role in the EGFR/ErbB-2 signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting the kinase enzyme, the signaling pathway is disrupted, leading to decreased cell growth and survival.
Result of Action
The primary result of the action of (2,4,5-Trifluorophenyl)acetaldehyde is the inhibition of the kinase enzyme in the EGFR/ErbB-2 signaling pathway . This leads to a disruption in the signaling pathway, resulting in decreased cell growth and survival. This makes (2,4,5-Trifluorophenyl)acetaldehyde a potential candidate for use in cancer therapies, particularly in cancers that exhibit overactive EGFR/ErbB-2 signaling.
Action Environment
The action, efficacy, and stability of (2,4,5-Trifluorophenyl)acetaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can react with the compound, and the temperature. For instance, the compound is stored and transported at room temperature , suggesting that it is stable under these conditions.
Eigenschaften
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h2-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGUFAPXHXFYKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695178 |
Source


|
| Record name | (2,4,5-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trifluorophenyl)acetaldehyde | |
CAS RN |
111991-20-9 |
Source


|
| Record name | 2,4,5-Trifluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,5-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3-(2-pyridinyl)oxiranyl]-, trans- (9CI)](/img/no-structure.png)




![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)


![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)